Diltiazem(1+)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H27N2O4S+ |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[(2S,3S)-3-acetyloxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]ethyl-dimethylazanium |
InChI |
InChI=1S/C22H26N2O4S/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/p+1/t20-,21+/m1/s1 |
InChI Key |
HSUGRBWQSSZJOP-RTWAWAEBSA-O |
SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CC[NH+](C)C)C3=CC=C(C=C3)OC |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CC[NH+](C)C)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CC[NH+](C)C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Synthetic Strategies and Derivatization Approaches for Diltiazem 1+ and Analogues
Semisynthetic and Total Synthetic Pathways for Diltiazem(1+)
The synthesis of diltiazem (B1670644), a benzothiazepine (B8601423) derivative, can be achieved through both semisynthetic and total synthetic routes. wikipedia.org Semisynthesis utilizes a readily available starting material, often a natural product or a complex intermediate, and modifies it chemically to obtain the target molecule. wikipedia.org This approach can be more efficient and cost-effective than starting from simple precursors. wikipedia.org
Total synthesis, in contrast, builds the molecule from basic, readily available starting materials. One notable total synthesis of diltiazem employs the Juliá-Colonna epoxidation, an asymmetric reaction that introduces chirality early in the synthetic sequence. wikipedia.org This method has been instrumental in producing diltiazem with high enantiomeric purity. wikipedia.org Another approach involves the stereospecific reduction of a diketolactam intermediate using baker's yeast, a bioconversion method that yields the desired (2S,3S) hydroxylactam, a key precursor to diltiazem. ijcea.org This highlights the integration of biocatalysis in the synthesis of complex pharmaceutical compounds.
Strategies for Enantioselective Synthesis of Diltiazem(1+) Stereoisomers
Diltiazem possesses two chiral centers, resulting in four possible stereoisomers. google.com The therapeutically active isomer is the (+)-cis-(2S,3S)-diltiazem. nih.govresearchgate.net Consequently, enantioselective synthesis is crucial for producing the desired isomer and avoiding the administration of inactive or potentially harmful stereoisomers.
Several enantioselective strategies have been developed. One method utilizes a lipase-catalyzed kinetic resolution of racemic trans-2-phenylcyclohexanol to obtain the (-)-1R,2S enantiomer. researchgate.net This chiral auxiliary is then used in a Darzens glycidic ester condensation to produce enantiomerically pure diltiazem. researchgate.net
Another powerful technique is the Sharpless asymmetric epoxidation of allylic alcohols, which introduces chirality with high stereocontrol. google.com This method has been successfully applied in a 10-step synthesis of diltiazem hydrochloride without the need for optical resolution at any stage. google.com Asymmetric dihydroxylation and hydrocyanation are other reported methods for the stereoselective synthesis of diltiazem. ijcea.org
The use of chiral reducing agents, such as NaBH4 with chiral ligands like mandelic acid derivatives, has also been explored for the asymmetric reduction of a key ketone intermediate to the desired (2S,3S)-alcohol. google.com The choice of the chiral ligand significantly influences the enantiomeric excess of the product. google.com
Design and Synthesis of Diltiazem(1+) Analogues for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental in drug discovery, aiming to understand how chemical structure influences biological activity. oncodesign-services.com By systematically modifying the structure of a lead compound like diltiazem, researchers can identify key pharmacophores and optimize properties such as potency and selectivity. oncodesign-services.com
The diltiazem scaffold offers several sites for modification. Research has explored the importance of the heterocyclic thiazepine ring system. researchgate.netnih.gov Studies on non-cyclic analogues, where the thiazepine ring is absent but other pharmacophores are retained, have shown that while the ring is not essential for activity, its removal leads to a significant drop in potency. researchgate.netnih.gov
Other modifications have included the synthesis of 1-benzazepin-2-one analogues, which are structurally related to diltiazem. nih.gov These studies have led to the postulation of a receptor-bound conformation for diltiazem and its analogues. nih.gov Furthermore, the synthesis of thiazino-oxadiazolone derivatives has identified potent and selective antagonists for calcium influx into cardiac cells. researchgate.net
The stereochemistry of diltiazem is critical for its activity. nih.gov Therefore, when designing analogues, maintaining the correct stereochemical configuration is paramount. Studies on stereoselective analogues have provided insights into the molecular regions responsible for cardiac stereoselectivity and vascular stereospecificity. nih.gov For instance, the separation and individual testing of enantiomers of diltiazem analogues, such as 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, have revealed significant differences in their biological activities. nih.gov
Exploration of Modifications at Key Structural Moieties
Isotopic Labeling Methodologies for Diltiazem(1+) in Mechanistic Research
Isotopic labeling is a powerful tool for elucidating reaction mechanisms and studying the metabolic fate of drugs. medchemexpress.com By replacing an atom in a molecule with one of its isotopes, researchers can trace the molecule's path in biological systems. medchemexpress.com
Radiolabeling involves incorporating a radioactive isotope into a molecule. For diltiazem, this could involve isotopes such as Carbon-14 (¹⁴C) or Tritium (³H). While specific radiolabeling methods for diltiazem are not extensively detailed in the provided context, general techniques involve introducing the radiolabel at a late stage of the synthesis to maximize the incorporation of the expensive isotope.
For mechanistic studies of calcium channels, radiolabeled Ca2+ antagonists, including D-cis-diltiazem, have been utilized. nih.gov These studies have helped to characterize different subtypes of calcium channels and their drug receptor sites. nih.gov Additionally, the development of radioiodinated probes like [¹²⁵I]iodipine has been crucial for studying these channels. nih.gov
Deuterium (B1214612) labeling, creating compounds like Diltiazem-d6, is another valuable technique. medchemexpress.com Deuterated compounds are used as internal standards in mass spectrometry-based quantification and can also be used to study pharmacokinetic and metabolic profiles, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially altering metabolic rates. medchemexpress.com
Stable Isotope Labeling for Metabolic and Mechanistic Tracing
The use of stable, non-radioactive isotopes to label drug molecules is a powerful technique in pharmaceutical research, providing deep insights into metabolic pathways, pharmacokinetics, and biochemical mechanisms without the complications associated with radioactive isotopes. medchemexpress.comsymeres.com For Diltiazem(1+), stable isotope labeling, primarily with deuterium (²H or D) and carbon-13 (¹³C), has been instrumental in elucidating its metabolic fate and in the precise quantification of the drug and its metabolites in biological samples. medchemexpress.comnih.govwikipedia.org
Stable isotope-labeled compounds are ideal tracers for modeling biochemical systems. wikipedia.org By replacing specific atoms in the Diltiazem(1+) molecule with their heavier, stable isotopes, researchers can track the compound's journey through a biological system. wikipedia.org Techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can distinguish between the labeled and unlabeled molecules, allowing for accurate measurement and pathway analysis. medchemexpress.comwikipedia.org This approach is fundamental to drug metabolism and pharmacokinetic (DMPK) research. symeres.com
Deuterium (²H) Labeling:
Deuterium-labeled analogues of Diltiazem(1+), such as Diltiazem-d5 and Diltiazem-d6, are frequently synthesized for use in metabolic research. medchemexpress.commedchemexpress.com The primary application of these deuterated compounds is as internal standards for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS). medchemexpress.comresearchgate.net When analyzing biological samples, a known quantity of the deuterated standard is added. Because the labeled standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization and matrix effects in the mass spectrometer. However, it is distinguishable by its higher mass, enabling highly accurate and reproducible quantification of the unlabeled drug and its metabolites. medchemexpress.com
Beyond their use as analytical standards, deuterated compounds are valuable for mechanistic studies. The substitution of hydrogen with deuterium can alter the rate of chemical reactions in a phenomenon known as the kinetic isotope effect. symeres.com This effect can be exploited to investigate metabolic pathways; for instance, if a C-H bond is broken during a rate-limiting metabolic step, replacing that hydrogen with deuterium will slow the reaction, helping to identify specific sites of metabolism. symeres.com This aids in understanding how Diltiazem(1+) is broken down by metabolic enzymes, such as the cytochrome P450 system. nih.gov
Carbon-13 (¹³C) Labeling:
Carbon-13 is another stable isotope used to label Diltiazem(1+). nih.gov Unlike deuterium labeling, which can sometimes slightly alter the pharmacokinetic properties, ¹³C-labeling is generally considered to have a negligible effect on the molecule's biological behavior. medchemexpress.comresearchgate.net This makes ¹³C-labeled Diltiazem(1+) an excellent tool for in vivo studies tracing the drug's absorption, distribution, metabolism, and excretion (ADME).
A key application of ¹³C-labeled Diltiazem(1+) has been in determining the absolute bioavailability of oral formulations. nih.gov In such studies, a ¹³C-labeled version of the drug is administered intravenously at the same time an unlabeled oral dose is given. By measuring the plasma concentrations of both the labeled (from IV) and unlabeled (from oral) drug, researchers can calculate the fraction of the oral dose that reaches systemic circulation, thereby determining the absolute bioavailability without intra-individual variations that can complicate separate dosing sessions. nih.gov
The table below summarizes key examples of isotopically labeled Diltiazem(1+) analogues and their applications in research.
Interactive Data Table: Isotopically Labeled Diltiazem(1+) Analogues
| Labeled Compound | Isotope | Research Application(s) | Key Findings/Purpose |
| Diltiazem-d5 | Deuterium (²H) | Internal standard for mass spectrometry | Used for precise tracking and quantification of Diltiazem in metabolic pathway analysis. medchemexpress.com |
| Diltiazem-d6 | Deuterium (²H) | Pharmacokinetic and metabolic profile studies | Serves as a tracer for quantitation in drug development; helps investigate the effects of deuteration on pharmacokinetics. medchemexpress.com |
| ¹³C-labeled Diltiazem | Carbon-13 (¹³C) | Bioavailability studies | Used concomitantly with an unlabeled oral dose to determine the absolute bioavailability of a sustained-release formulation. nih.gov |
Elucidation of Molecular Mechanism of Action of Diltiazem 1+
Diltiazem(1+) Interaction with Voltage-Gated Calcium Channels (VGCCs)
The principal mechanism of Diltiazem (B1670644) involves its interaction with L-type voltage-gated calcium channels (VGCCs), which are crucial for coupling electrical excitation to physiological events in cells. drugbank.comguidetopharmacology.org Diltiazem belongs to the non-dihydropyridine class of calcium channel blockers and exhibits a mechanism of action that is dependent on both voltage and frequency of channel opening. nih.govnih.gov It inhibits the influx of extracellular calcium across myocardial and vascular smooth muscle cell membranes, leading to reduced intracellular calcium concentrations, which in turn causes smooth muscle relaxation and vasodilation. drugbank.comnih.gov
Diltiazem demonstrates notable selectivity for L-type calcium channels, which are its primary therapeutic target. plos.orgahajournals.org Its interaction with other VGCC subtypes is significantly less potent or negligible at clinically relevant concentrations.
L-type VGCCs : Diltiazem is a potent blocker of L-type calcium channels, such as the CaV1.2 isoform found in cardiac and smooth muscle. plos.orgnih.gov This is the basis for its use as an antihypertensive and antianginal agent. hres.ca Studies on cone photoreceptors, which possess L-type channels, revealed a biphasic dose-response curve for D-cis-diltiazem. A high-affinity block (IC₅₀ = 4.9 μM) saturated at approximately 30% inhibition, while a low-affinity component (IC₅₀ = 100.4 μM) led to a near-complete block at higher concentrations. researchgate.net
P/Q-type VGCCs : Diltiazem can block P/Q-type channels (containing α1A subunits), but with approximately five-fold lower potency compared to L-type channels. nih.gov Research on rat striatal slices indicated that diltiazem inhibits P-type channels at low micromolar concentrations (≤30 μM). nih.gov
N-type VGCCs : Diltiazem shows limited activity against N-type channels. In studies of human heart atrium, diltiazem (up to 10 μmol/L) did not inhibit norepinephrine (B1679862) release mediated by N-type channels, suggesting these channels are not significantly affected. ahajournals.org Similarly, research on rat striatum found that diltiazem's inhibitory effects were not additive with an N-type channel blocker, and it did not appear to interact with N-type channels at concentrations up to 30 μM. nih.gov
T-type VGCCs : Diltiazem is generally considered to have poor efficacy against T-type calcium channels. ahajournals.orgahajournals.org
| VGCC Subtype | Interaction with Diltiazem(1+) | Observed Affinity/Potency | Reference |
|---|---|---|---|
| L-type (e.g., CaV1.2) | Primary target; potent blockade | High affinity. Biphasic block in cone photoreceptors with IC₅₀ values of 4.9 μM and 100.4 μM. | nih.govresearchgate.net |
| P/Q-type | Blocks, but with lower potency than L-type | ~5-fold less potent than on L-type channels. Inhibits P-type channels at ≤30 μM. | nih.govnih.gov |
| N-type | Ineffective or very low potency | Did not inhibit N-type channel-mediated effects at concentrations up to 10-30 μM. | nih.govahajournals.org |
| T-type | Ineffective or very low potency | Considered to have poor efficacy against T-type channels. | ahajournals.orgahajournals.org |
The binding site for diltiazem is located within the pore-forming α1 subunit of the L-type VGCC. nih.govnih.gov X-ray crystallography and mutagenesis studies have revealed that diltiazem targets the central cavity of the channel, physically obstructing ion conduction. nih.govconsensus.appresearchgate.net This receptor site is situated on the intracellular side of the selectivity filter. nih.govnih.gov
The binding determinants are primarily located on the transmembrane segments IIIS6 and IVS6. nih.govnih.govnih.gov Access to this site is hydrophilic and occurs from the intracellular side of the membrane, which explains the drug's use-dependent action, as it requires the channel to be in an open state to gain access. nih.gov
Diltiazem's binding site partially overlaps with the receptor for phenylalkylamines (e.g., verapamil), but is distinct from the binding site for dihydropyridines (e.g., amlodipine). guidetopharmacology.orgnih.govresearchgate.net These three drug classes bind to separate, yet allosterically coupled, sites on the channel. guidetopharmacology.org The binding of a dihydropyridine (B1217469) can allosterically modulate the binding of diltiazem. nih.govnih.gov Structural studies show that when amlodipine (B1666008) is also bound, the binding pose of diltiazem is altered, potentially mimicking a high-affinity state that is favored during voltage-dependent inactivation. nih.govresearchgate.net This allosteric interaction also modifies the binding of Ca²⁺ ions within the selectivity filter itself. nih.govresearchgate.net
Specific amino acid residues within the α1 subunit of the L-type channel are critical for diltiazem binding. Mutational analyses have identified key residues in the IIIS6 and IVS6 segments that determine the sensitivity of the channel to diltiazem.
Alanine-scanning mutagenesis revealed that mutating adjacent residues Phe1164 and Val1165 in the IIIS6 segment dramatically decreases the blocking effect of diltiazem. nih.gov Further studies confirmed the role of L-type specific amino acids in diltiazem sensitivity and identified additional residues—I1150, M1160, and I1460—that contribute to diltiazem block but are not known to affect dihydropyridine or phenylalkylamine binding. nih.gov Conversely, residue Y1152, which is critical for both dihydropyridine and phenylalkylamine block, does not appear to play a role in diltiazem's action. nih.gov This highlights that the diltiazem receptor site, while overlapping with others, has unique molecular determinants.
| Amino Acid Residue | Location | Role in Diltiazem Binding | Reference |
|---|---|---|---|
| Phe1164 | IIIS6 | Crucial for diltiazem block; mutation reduces sensitivity. | nih.gov |
| Val1165 | IIIS6 | Crucial for diltiazem block; mutation significantly reduces sensitivity and affects recovery kinetics. Appears to control the dissociation of the bound drug. | nih.gov |
| I1150 | - | Contributes to diltiazem block; unique to diltiazem interaction. | nih.gov |
| M1160 | - | Contributes to diltiazem block; unique to diltiazem interaction. | nih.gov |
| I1460 | - | Contributes to diltiazem block; unique to diltiazem interaction. | nih.gov |
| Y1152 | - | Not involved in diltiazem block, but critical for DHP and PAA block. | nih.gov |
The interaction of diltiazem with VGCCs is characterized by its state-dependent and use-dependent properties. The block is more effective when the channel is frequently activated, a hallmark of use-dependence. nih.govjst.go.jp This occurs because diltiazem preferentially binds to and stabilizes the inactivated state of the channel, and it accesses its binding site when the channel is open. nih.govnih.gov
Molecular Determinants of Diltiazem(1+) Binding and Channel Blockade
Beyond Calcium Channels: Identification of Novel Molecular Targets for Diltiazem(1+)
While diltiazem's primary actions are on VGCCs, some research indicates it can interact with other ion channels, although often at higher concentrations than required for L-type channel blockade.
At therapeutic concentrations, diltiazem is highly selective for slow calcium channels and does not significantly affect fast sodium channels. hres.cahres.ca However, some studies have explored its effects on other channels. Research on rat striatum suggested that while diltiazem selectively blocks P-type calcium channels, it does not appear to interact with Na+ channels at concentrations up to 30 μM, unlike verapamil (B1683045) which showed some effect. nih.gov
In the retina, diltiazem has been shown to inhibit cyclic-nucleotide gated (CNG) channels, which are distinct from the voltage-gated channels responsible for its cardiovascular effects. researchgate.net
Modulation of Receptor Systems
While the primary mechanism of Diltiazem(1+) involves the direct blockade of voltage-gated calcium channels, research indicates it also modulates other receptor systems. Studies have shown that diltiazem can interact with D2 dopamine (B1211576) autoreceptors. oup.com In experiments using rat striatal slices, diltiazem antagonized the inhibitory effect of unlabeled dopamine on stimulation-evoked release of [3H]dopamine, suggesting a D2 receptor blocking property within the central nervous system. oup.com The facilitatory effects of diltiazem on dopamine release appear to be mediated, at least in part, by interactions with pertussis toxin-sensitive G-proteins, which are coupled to these D2 autoreceptors. oup.com Furthermore, some investigations have pointed towards an interaction with nicotinic receptors, with diltiazem showing an ability to inhibit nicotinic receptor-mediated responses in bovine chromaffin cells.
Interaction with Enzymatic Pathways
Diltiazem(1+) exhibits significant interactions with enzymatic pathways, most notably the cytochrome P450 system. It is both a substrate and a known inhibitor of the cytochrome P-450 3A4 (CYP3A4) isoenzyme. rxlist.compfizer.commedsinfo.com.aunih.gov This dual role means that its own metabolism and the metabolism of other drugs that utilize this pathway can be altered when co-administered. medsinfo.com.auhres.ca
The inhibitory action of diltiazem on CYP3A4 can occur through the formation of a metabolite-inhibitory complex (MIC), which renders the enzyme catalytically inactive. nih.gov In-vitro studies using human liver microsomes demonstrated that preincubation with diltiazem led to over 80% inhibition of midazolam 1'-hydroxylation, a reaction catalyzed by CYP3A4. nih.gov
Beyond the cytochrome P450 system, diltiazem metabolism also involves other enzymatic pathways. Its biotransformation includes deacetylation, a process carried out by plasma and tissue esterases, which results in the formation of desacetyl diltiazem, a major metabolite. hres.ca In rare instances, diltiazem administration has been associated with significant elevations in hepatic enzymes such as alkaline phosphatase, LDH, SGOT, and SGPT, indicating some level of interaction with these enzymatic systems. pfizer.commedsinfo.com.au
Table 1: Diltiazem(1+) Interaction with Key Enzymatic Systems
| Enzyme/System | Nature of Interaction | Outcome | Reference(s) |
|---|---|---|---|
| Cytochrome P450 3A4 (CYP3A4) | Substrate and Inhibitor | Diltiazem(1+) is metabolized by CYP3A4 and also inhibits its activity, potentially forming a metabolite-inhibitory complex (MIC). | rxlist.com, pfizer.com, medsinfo.com.au, nih.gov |
| Plasma and Tissue Esterases | Substrate | Deacetylation of Diltiazem(1+) to its active metabolite, desacetyl diltiazem. | hres.ca |
| Hepatic Enzymes (Alkaline Phosphatase, LDH, SGOT, SGPT) | Indirect Interaction | Rare instances of significant elevations have been noted. | pfizer.com, medsinfo.com.au |
Diltiazem(1+)-Induced Conformational Changes in Target Proteins
Spectroscopic Analysis of Protein-Diltiazem(1+) Complexes
Spectroscopic techniques have been instrumental in characterizing the conformational changes that occur upon the binding of Diltiazem(1+) to its targets and interacting ions. Studies utilizing circular dichroism (CD) and proton nuclear magnetic resonance (1H-NMR) spectroscopy have examined the solution conformation of diltiazem and the structural effects of calcium ion (Ca2+) binding. nih.gov
Upon the addition of Ca2+, significant changes are observed in the CD and 1H-NMR spectra of diltiazem. nih.gov Analysis of the binding isotherms from CD data indicated the formation of a 2:1 drug-to-Ca2+ "sandwich" complex, with an estimated dissociation constant of 140 μM. nih.gov Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) revealed interproton connectivities between two diltiazem molecules, supporting the formation of this sandwich complex where the Ca2+ ion is coordinated to three oxygen atoms in each of the two drug molecules. nih.gov
Other spectroscopic methods have been employed to study interactions with different molecules. For example, Ardon's spectrophotometric method was used to confirm the formation of stable 1:1 complexes between diltiazem and nonsteroidal anti-inflammatory drugs like ibuprofen (B1674241) and naproxen. researchgate.net Infrared (IR) spectroscopy has also been used to elucidate the structure of complexes formed between diltiazem and fluoroquinolone antibiotics. researchgate.net Furthermore, analytical techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) are used for the detailed analysis of diltiazem and its metabolites in biological samples. nih.gov
Structural Biology Approaches (e.g., Cryo-EM, X-ray Crystallography) for Complex Characterization
High-resolution structural biology techniques have provided atomic-level insights into the interaction between Diltiazem(1+) and its primary target, the L-type voltage-gated calcium channel (CaV). Both X-ray crystallography and cryo-electron microscopy (cryo-EM) have been pivotal in characterizing these complexes. researchgate.netnih.gov
Cryo-EM studies of the rabbit CaV1.1 channel in complex with diltiazem have resolved the structure to 3.0 Å. nih.govrcsb.org These structures reveal that diltiazem binds within the central cavity of the channel's pore domain. nih.govrcsb.orgguidetopharmacology.org By lodging itself in this position, it physically obstructs the ion permeation pathway, which is consistent with its function as a pore blocker. nih.govrcsb.orgnih.gov The binding site is located at the intracellular side of the selectivity filter and involves amino acid residues on the S6 segments of repeats III and IV. guidetopharmacology.orgnih.gov
X-ray crystallographic analysis of diltiazem bound to an ancestral bacterial voltage-gated calcium channel (CaVAb) further corroborates these findings, showing the drug targeting the central cavity beneath the selectivity filter. rcsb.orgresearchgate.net These crystallographic studies also revealed that the binding of an allosteric modulator, such as the dihydropyridine amlodipine, at a distinct site can induce a conformational change in the diltiazem binding pose. researchgate.netresearchgate.net This altered pose, which may mimic a high-affinity inactivated state, involves the tertiary amino group of diltiazem projecting deeper into the inner vestibule of the selectivity filter. researchgate.netrcsb.orgresearchgate.net
Table 2: Structural Biology Data for Diltiazem(1+) Complexes
| Technique | Target Protein | Resolution | Key Findings | PDB ID | Reference(s) |
|---|---|---|---|---|---|
| Cryo-Electron Microscopy (Cryo-EM) | Rabbit CaV1.1 | 3.0 Å | Diltiazem binds in the central cavity of the pore domain, directly blocking ion permeation. | 6JPB | nih.gov, rcsb.org |
| X-ray Diffraction | Ancestral CaV Channel (CaVAb) in complex with Diltiazem and Amlodipine | 2.80 Å | Diltiazem occupies the central cavity; its binding pose is allosterically modulated by amlodipine. | 6KE5 | rcsb.org |
| X-ray Diffraction | Diltiazem Base | N/A | Determination of the crystal structure of the diltiazem molecule itself. | 7223974 (COD) | nih.gov |
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of Diltiazem 1+ Analogues
Identification of Key Pharmacophore Features for Diltiazem(1+) Activity
The therapeutic efficacy of Diltiazem(1+) and its analogues is intrinsically linked to a specific set of molecular features, collectively known as the pharmacophore. Theoretical studies have been instrumental in defining these crucial characteristics for interaction with the diltiazem (B1670644) binding site on L-type calcium channels. nih.gov
A widely accepted pharmacophore model for diltiazem-like activity includes several key components. nih.gov Firstly, the presence of two aromatic ring systems is considered essential. nih.gov Furthermore, a basic side chain, which possesses a pKa value within the physiological range, is another critical feature. nih.gov The 4'-methoxy group on one of the aromatic rings also plays a significant role in the molecule's activity. nih.gov
Beyond these core elements, the molecular electrostatic potential (MEP) and other electronic features contribute significantly to receptor binding and the resulting calcium antagonistic effect. A pronounced negative MEP at the 4-position, corresponding to the carbonyl oxygen, is favorable for activity. nih.gov Additionally, hydrophobic and electron-rich characteristics in the region equivalent to the sulfur atom of the benzothiazepine (B8601423) ring are also important for effective receptor interaction. nih.gov
Impact of Substituent Modifications on Target Binding and Selectivity
The modification of substituents on the diltiazem scaffold has been a key strategy in the development of new analogues with altered target binding and selectivity. nih.govresearchgate.net Research has shown that even minor changes to the core structure can lead to significant variations in pharmacological activity. acs.org
Structural variations have been explored at several positions on the diltiazem molecule, including the fused aromatic ring, the sulfur atom, and the side chain at the N-5 position. ingentaconnect.com For instance, the development of thiazino-oxadiazolone derivatives, which are structurally related to diltiazem, has led to potent and selective antagonists of calcium influx in cardiac cells. nih.govresearchgate.net
The following table summarizes the effects of various substituent modifications on the activity of diltiazem analogues:
| Modification Site | Substituent | Effect on Activity | Reference |
| Fused Aromatic Ring | Various | Altered potency and selectivity | ingentaconnect.com |
| Sulfur Atom | Oxidation or replacement | Modified binding affinity | ingentaconnect.com |
| N-5 Side Chain | Alterations in length and basicity | Influenced interaction with the binding site | ingentaconnect.com |
| C3 Position | Alkyl groups | Maintained or enhanced calcium channel blocking activity | acs.org |
| 8-Position | Methoxy (B1213986) group | Increased potency (e.g., 8-methoxydiltiazem) | nih.gov |
Stereospecificity of Diltiazem(1+) Interactions at Molecular Targets
The biological activity of diltiazem is highly dependent on its stereochemistry. ingentaconnect.com The molecule possesses two chiral centers, leading to the existence of four possible stereoisomers. It is the (+)-cis isomer, specifically the (2S,3S) configuration, that is responsible for the potent vasodilating activity. wikipedia.orgmedchemexpress.com
Radioligand binding studies have demonstrated that only the (+)-cis form of diltiazem interacts with high affinity at the Ca-channel receptors in heart sarcolemma preparations. medchemexpress.com In contrast, the (-)-optical isomers are significantly less effective. medchemexpress.com This stereospecificity highlights the precise three-dimensional arrangement required for optimal interaction with the binding site on the L-type calcium channel.
Interestingly, the stereospecific requirements for diltiazem's interaction with the mitochondrial Na-Ca exchange system differ from those of the sarcolemmal Ca-channels. medchemexpress.com Both the (+)-optical isomers of the cis- and trans-forms of diltiazem inhibit the Na-Ca exchange activity with similar potency, while the (-)-isomers are largely inactive. medchemexpress.commedchemexpress.com This suggests that different molecular targets may have distinct structural requirements for binding.
Development of Quantitative Structure-Activity Relationship (QSAR) Models for Diltiazem(1+) Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful tool for understanding and predicting the biological activity of diltiazem derivatives. researchgate.net These models establish a mathematical relationship between the chemical structure of a series of compounds and their pharmacological activity.
Several QSAR studies have been conducted on diltiazem analogues, identifying key physicochemical and molecular properties that correlate with their activity. researchgate.netvietnamjournal.ru For example, one study on off-target ion channel selective diltiazem sodium derivatives found that the inhibitory activity was significantly correlated with parameters such as molar refractivity (MR), molecular weight (MW), and various topological indices. researchgate.net The presence of an NH2 group at the R1 position was found to be beneficial for activity. researchgate.net Another model suggested that substituents with a lower index of refraction and less electronegative groups were favorable for activity. vietnamjournal.ru
These QSAR models, often validated using techniques like the leave-one-out (LOO) method, provide valuable insights for the rational design of new analogues with improved potency and selectivity. researchgate.netresearchgate.net
Ligand-Based and Structure-Based Drug Design Principles Applied to Diltiazem(1+) Scaffold
Both ligand-based and structure-based drug design approaches have been instrumental in the development of novel diltiazem analogues. mdpi.com
Ligand-based drug design focuses on the analysis of a set of molecules known to bind to a specific target. By identifying common pharmacophoric features, researchers can design new compounds with a higher probability of being active. nih.govresearchgate.net For instance, a pharmacophore model generated from various diltiazem mimics identified crucial features like two aromatic rings at a specific distance, a basic side chain, and a 4'-methoxy moiety. nih.gov This approach has led to the identification of novel scaffolds, such as thiazino-oxadiazolone derivatives, as potent calcium channel antagonists. nih.govresearchgate.net
Structure-based drug design , on the other hand, relies on the three-dimensional structure of the target protein. While detailed structural information for the diltiazem binding site was initially limited, advancements in techniques like crystallography have provided a clearer picture of the interaction. ingentaconnect.comresearchgate.net It is understood that diltiazem binds within the pore of the L-type calcium channel, interacting with residues in the IIIS6 and IVS6 transmembrane segments of the α1 subunit. ingentaconnect.comnih.gov This knowledge allows for the rational design of new molecules that can fit snugly into the binding pocket and modulate channel activity.
The combination of these design principles continues to drive the discovery of new diltiazem(1+) derivatives with potentially improved therapeutic profiles.
Computational and Theoretical Chemistry Approaches for Diltiazem 1+ Research
Molecular Docking Studies of Diltiazem(1+) with Target Proteins
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand drug-receptor interactions and to screen for potential drug candidates.
Detailed research has employed molecular docking to investigate the interaction of diltiazem (B1670644) with various protein targets. One study focused on its binding to bovine serum albumin (BSA), a major transport protein in the bloodstream. The molecular docking evaluation indicated that diltiazem fits into the binding pocket of subdomain I-B of BSA. researchgate.net Another investigation, exploring potential therapeutic targets for hepatocellular carcinoma, used docking to visualize the interaction between diltiazem and Keratin 8 (KRT8). researchgate.net
In a study investigating the anti-inflammatory properties of diltiazem beyond its known calcium channel blocking effects, molecular docking was used to explore its potential interaction with the thioredoxin-interacting protein (TXNIP), an upstream regulator of the NLRP3 inflammasome pathway. nih.gov The results from these computational predictions helped guide further experimental validation of diltiazem's role in suppressing this inflammatory signaling pathway. nih.gov Diltiazem has also been included in broader in silico screening studies as a reference or test ligand against various protein targets, such as those involved in type-II diabetes. sci-hub.se
The table below summarizes key findings from molecular docking studies involving diltiazem.
| Target Protein | Binding Site/Interacting Residues | Study Focus |
| Bovine Serum Albumin (BSA) | Subdomain I-B | Characterizing drug-protein transport interactions. researchgate.net |
| Keratin 8 (KRT8) | Not specified in abstract | Identification of potential drug-protein interactions in hepatocellular carcinoma. researchgate.net |
| Thioredoxin-interacting protein (TXNIP) | Not specified in abstract | Exploring novel anti-inflammatory mechanisms. nih.gov |
| Various Type-II Diabetes Targets | Not specified in abstract | Used as a test ligand in a broader docking study. sci-hub.se |
Molecular Dynamics Simulations of Diltiazem(1+) within Biological Environments
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of molecules like Diltiazem(1+) within a simulated biological environment over time. researchgate.netnih.gov This method complements the static picture provided by molecular docking by revealing the stability of binding poses, the influence of the solvent, and the flexibility of both the ligand and the target protein. researchgate.netscielo.org.comdpi.com
MD simulations have been instrumental in refining the understanding of how diltiazem and its analogues interact with their targets. For instance, in a study to develop a pharmacophore model for the diltiazem binding site on L-type calcium channels, MD simulations were used to analyze the conformational behavior of the heptagonal ring of diltiazem mimics. nih.gov These simulations demonstrated the stabilizing effect of certain substituents on the bioactive "M" twist-boat conformation of the ring, a key insight for designing new potent derivatives. nih.gov
While direct, extensive MD simulation studies on Diltiazem(1+) itself are not widely detailed in the provided literature, the principles of the technique are well-established. Such simulations would typically track parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the Diltiazem(1+)-protein complex. researchgate.net A stable complex would exhibit low RMSD values over the simulation run, indicating that the ligand remains securely in the binding pocket. researchgate.net
Quantum Mechanical Calculations for Diltiazem(1+) Electronic Properties and Reactivity
Quantum mechanical (QM) calculations delve into the electronic structure of molecules to determine their fundamental properties. kuk.ac.in These methods are used to compute a range of molecular descriptors that govern a molecule's behavior, including its geometry, energy, and the distribution of electrons.
For diltiazem and its derivatives, QM methods have been applied to generate a deeper understanding of their structure-activity relationships. nih.gov In one theoretical study, quantum chemical methods were employed to determine properties such as solvation energies and logP values, which are critical for predicting a drug's pharmacokinetic profile. nih.gov Furthermore, these calculations were used to analyze the electronic features and compare the molecular electrostatic potentials (MEPs) of various compounds that bind to the diltiazem site on L-type calcium channels. nih.gov The study found that a strong negative MEP in the 4-position (corresponding to the carbonyl oxygen) and hydrophobic, electron-rich features in the position equivalent to the sulfur atom were favorable for receptor binding and calcium antagonistic activity. nih.gov
These computational insights are crucial for understanding the specific electronic characteristics that make Diltiazem(1+) an effective calcium channel blocker and for guiding the synthesis of new molecules with enhanced properties.
| QM-Calculated Property | Significance in Diltiazem Research |
| Solvation Energies & logP | Predicts solubility and distribution in the body. nih.gov |
| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions crucial for receptor binding. A strong negative potential near the carbonyl oxygen was found to be favorable. nih.gov |
| Electronic Features | Elucidates the electronic basis for the molecule's interaction with its biological target. nih.gov |
In Silico Prediction of Diltiazem(1+) Target Interactions and Off-Target Effects
In silico prediction encompasses a broad range of computational methods used to forecast the biological activity of a compound, including its primary targets and potential off-target interactions, which are crucial for assessing drug safety. nih.govresearchgate.net These methods often leverage machine learning and large databases of known drug-target interactions (DTIs) to build predictive models. plos.orgnih.gov
Computational target prediction was a key first step in a recent study that uncovered a novel anti-inflammatory role for diltiazem. nih.gov By integrating these predictions with network analysis and subsequent molecular docking, researchers were able to hypothesize and then experimentally validate that diltiazem interacts with TXNIP to suppress the NLRP3 inflammasome. nih.gov
Furthermore, in silico modeling has been used to investigate the therapeutic mechanisms and potential off-target effects of drugs for specific conditions. For example, a computational study on catecholaminergic polymorphic ventricular tachycardia (CPVT) used an in silico model to predict the efficacy of different drugs. researchgate.net This research highlighted a diltiazem derivative, JTV519 (also known as K201), which was shown to normalize the hyperactivity of the mutant RyR2 channel, a key factor in CPVT. researchgate.net Such predictive models are invaluable for identifying new therapeutic uses for existing drugs and for anticipating potential adverse reactions by flagging unintended molecular interactions. nih.govresearchgate.net
Pharmacophore Modeling and Virtual Screening Based on Diltiazem(1+) Features
Pharmacophore modeling is a powerful technique in computational drug design that identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity. nih.govnih.gov Once a pharmacophore model is established, it can be used as a 3D query to rapidly search large databases of chemical compounds in a process called virtual screening, aiming to discover new molecules with different chemical scaffolds but the same desired activity. nih.govbiorxiv.orguma.pt
A significant theoretical study was conducted to generate a pharmacophore model for compounds that interact with the diltiazem binding site on L-type calcium channels. nih.gov By analyzing diltiazem and other structurally diverse molecules, the study identified a common set of crucial pharmacophoric features. nih.gov This model provides a blueprint for what a molecule needs to effectively bind to the diltiazem site.
The key features of the diltiazem-binding pharmacophore are detailed in the table below.
| Pharmacophoric Feature | Description |
| Aromatic Ring System 1 | One of two essential aromatic rings. nih.gov |
| Aromatic Ring System 2 | The second aromatic ring, located at a distance of approximately 6.7 Å from the first. nih.gov |
| Basic Side Chain | A side chain with a pKa in the physiological range. nih.gov |
| 4'-Methoxy Moiety | A methoxy (B1213986) group at the 4-prime position. nih.gov |
| Negative Electrostatic Potential | A strong negative potential at the position of the carbonyl oxygen. nih.gov |
| Hydrophobic/Electron-Rich Feature | A feature equivalent in position to the sulfur atom in diltiazem. nih.gov |
This pharmacophore model serves as a powerful tool for virtual screening, enabling researchers to efficiently identify novel chemical entities that could act as potential ligands for the diltiazem binding site. nih.gov
Pharmacodynamic Studies of Diltiazem 1+ at Cellular and Organ Levels Preclinical, Mechanistic Focus
Electrophysiological Analysis of Diltiazem(1+) Effects on Excitable Cells (e.g., isolated cardiomyocytes, neuronal cultures)
The primary electrophysiological effect of Diltiazem(1+) is the modulation of ion channels, particularly in cardiovascular cells. fda.gov In isolated cardiac preparations, diltiazem (B1670644) interferes with the slow inward (depolarizing) current, which is predominantly carried by calcium ions. fda.govfda.gov This action leads to several key changes in the cardiac action potential.
In non-pacemaker cells like ventricular cardiomyocytes, Diltiazem(1+) primarily affects the plateau phase (phase 2) of the action potential. cvphysiology.com This phase is dependent on the influx of calcium. By blocking this influx, diltiazem shortens the action potential duration and lowers the plateau level. jst.go.jpcapes.gov.br In isolated canine ventricular muscles and Purkinje fibers, a concentration of 1 µg/ml was sufficient to lower the action potential plateau and shorten its duration. jst.go.jpnih.gov At higher concentrations (≥10 µmol/l), it can also reduce the action potential amplitude and the maximum upstroke velocity in guinea-pig ventricular myocardium. nih.gov
The effects are particularly pronounced in tissues where action potentials are calcium-dependent, such as the sinoatrial (SA) and atrioventricular (AV) nodes. nih.govahajournals.org In these tissues, Diltiazem(1+) reduces the rate of depolarization, slows conduction, and prolongs the effective refractory period. nih.govhres.ca This effect is "use-dependent," meaning the blockade is more pronounced at higher stimulation frequencies. nih.govhres.ca Studies show diltiazem prolongs the AV nodal conduction time (AH interval) and the Wenckebach cycle length. jmsronline.comahajournals.orgnih.gov
While the main focus is on cardiac cells, Diltiazem(1+) also exhibits effects on neuronal cells. Research has shown that diltiazem can inhibit the function of certain neuronal nicotinic acetylcholine (B1216132) receptors, specifically the α7 and α4β2 subtypes, in a non-competitive manner. nih.gov This indicates an interaction with other types of ion channels beyond the L-type calcium channels. However, it was found to have no effect on GABA(A) receptors. nih.gov
Table 1: Electrophysiological Effects of Diltiazem(1+) on Isolated Cardiac Tissues
| Tissue Type | Parameter Affected | Observed Effect | Concentration/Source |
|---|---|---|---|
| Canine Purkinje Fibers | Action Potential Duration | Shortened | jst.go.jpnih.gov |
| Canine Purkinje Fibers | Action Potential Plateau | Lowered | jst.go.jpnih.gov |
| Canine Ventricular Muscle | Action Potential Duration | Shortened | jst.go.jpnih.gov |
| Canine Ventricular Muscle | Contractile Tension | Markedly Decreased | jst.go.jpnih.gov |
| Guinea-Pig Papillary Muscle | Action Potential Duration | Reduced | nih.gov |
| Guinea-Pig Papillary Muscle | Slow Response Upstroke Velocity | Reduced (Use-dependent) | nih.gov |
| Human Ventricular Myocardium | Action Potential Duration | Reduced | nih.gov |
Intracellular Calcium Dynamics Modulation by Diltiazem(1+) in Various Cell Types
The core mechanism of Diltiazem(1+) is the inhibition of voltage-gated L-type calcium channels, which directly modulates intracellular calcium (Ca2+) dynamics. consensus.appsmpdb.ca By blocking these channels, diltiazem reduces the influx of Ca2+ into cells during depolarization. fda.gov This effect is central to its action in cardiac and vascular smooth muscle cells.
In vascular smooth muscle cells, the influx of Ca2+ is a critical step for initiating contraction. Diltiazem(1+) blocks this influx, leading to muscle relaxation and vasodilation. fda.govfda.gov This is the primary mechanism behind its ability to relax coronary vascular smooth muscle. fda.govfda.gov
Research also indicates a degree of selectivity in diltiazem's action on different subtypes of L-type calcium channels. In HEK cells transfected with different channel subunits, diltiazem was shown to inhibit Caᵥ1.2 channels at lower concentrations (starting at 10 µM) than Caᵥ1.3 channels, which required higher concentrations (400 µM) for significant inhibition. researchgate.net This suggests that the modulation of intracellular calcium can vary depending on the specific L-type channel subtype expressed in a given cell.
Influence of Diltiazem(1+) on Cellular Signaling Pathways
While the principal action of Diltiazem(1+) is on L-type calcium channels, its effects can extend to modulate intracellular signaling pathways. The reduction in intracellular calcium, a ubiquitous second messenger, is the primary way it influences these pathways.
Calcium ions, often in complex with calmodulin, are required to activate myosin light chain kinase (MLCK) in smooth muscle cells. smpdb.ca By reducing calcium influx, Diltiazem(1+) inhibits the calcium-calmodulin-MLCK pathway, leading to less phosphorylation of myosin light chains and subsequent muscle relaxation. smpdb.ca
Beyond its direct calcium-channel effects, some studies suggest broader actions. Diltiazem has been shown to inhibit the function of certain ligand-gated ion channels, such as neuronal nicotinic acetylcholine receptors, which could influence signaling in the nervous system. nih.gov Furthermore, at therapeutic concentrations, diltiazem has been found to inhibit other types of ion channels, such as the voltage-gated potassium channels hKv1.5 and Kv4.3, which are important for cardiac action potential repolarization. oup.com This indicates that Diltiazem(1+) may influence cellular signaling through multiple ion channel targets, not just L-type calcium channels.
Preclinical in vitro Models for Investigating Diltiazem(1+) Mechanism of Action (e.g., tissue bath studies, isolated organs)
In vitro models are essential for dissecting the specific mechanisms of Diltiazem(1+) without the complexities of a whole organism. Tissue bath studies using isolated preparations are a cornerstone of this research.
Isolated strips of vascular smooth muscle, such as coronary or peripheral arteries, are used to directly measure the vasodilatory effects of diltiazem. These studies have consistently shown that diltiazem produces relaxation and dilation of both large and small coronary arteries. fda.govfda.gov
Isolated heart preparations, such as the Langendorff-perfused heart, allow for detailed study of cardiac effects. In these models, diltiazem demonstrates a negative inotropic (reduced contractility) and negative chronotropic (reduced heart rate) effect. fda.govnih.gov Electrophysiological studies on isolated cardiac tissues like papillary muscles and Purkinje fibers have been crucial in defining diltiazem's effects on the action potential and ion currents, as detailed in section 6.1. jst.go.jpnih.gov For example, in isolated guinea-pig papillary muscle, diltiazem's use-dependent blockade of the slow response was clearly demonstrated. nih.gov
Cell culture models are also widely used. Cultured cardiomyocytes or neuronal cells allow for precise control of the extracellular environment and the application of techniques like patch-clamping to study single ion channel activity. nih.gov Studies using HEK cells transfected with specific calcium channel subunits have helped differentiate the affinity of diltiazem for various channel subtypes. researchgate.net
Table 2: Summary of Findings from Preclinical In Vitro Models for Diltiazem(1+)
| Model System | Key Finding | Implication for Mechanism of Action | Source |
|---|---|---|---|
| Isolated Coronary Arteries | Potent vasodilation | Direct relaxation of vascular smooth muscle by blocking Ca2+ influx | fda.govfda.gov |
| Isolated Papillary Muscle | Decreased force of contraction | Negative inotropic effect due to reduced Ca2+ for excitation-contraction coupling | jst.go.jp |
| Isolated AV Node | Prolonged conduction time and refractoriness | Slows heart rate and conduction by inhibiting Ca2+-dependent action potentials | hres.ca |
| Transfected HEK Cells | Differential block of Caᵥ1.2 vs. Caᵥ1.3 channels | Subtype selectivity may contribute to tissue-specific effects | researchgate.net |
| Xenopus Oocytes | Inhibition of nicotinic acetylcholine receptors | Action on other ion channels beyond L-type Ca2+ channels | nih.gov |
Preclinical in vivo Studies in Animal Models for Mechanistic Elucidation (e.g., effects on isolated organ function, in vivo imaging of molecular targets)
Animal models are critical for understanding how the cellular effects of Diltiazem(1+) translate into physiological responses in a living system.
In various animal models, including dogs and monkeys, diltiazem has been shown to increase coronary blood flow. fda.govahajournals.org This in vivo effect confirms the potent coronary vasodilation observed in in vitro tissue baths. fda.gov Studies in anesthetized dogs demonstrate that diltiazem slows atrioventricular (AV) conduction, consistent with findings in isolated tissues. nih.gov However, the net effect on heart rate can be variable; in conscious dogs, a reflex acceleration in heart rate is often observed due to vasodilation and a drop in blood pressure. nih.gov
Animal models of cardiac ischemia and arrhythmia have provided significant mechanistic insights. In a canine model of coronary occlusion, diltiazem improved ischemia-induced conduction impairment and reduced the incidence of ventricular fibrillation. hres.ca In a monkey model of subarachnoid hemorrhage, pretreatment with diltiazem protected against chronic cerebrovasospasm, suggesting a protective effect against calcium-induced cell injury in the cerebral vasculature. ahajournals.org
Studies in rat models of cerebral ischemia/reperfusion injury have shown that diltiazem can reduce the infarct size and decrease markers of inflammation, such as myeloperoxidase (MPO) activity. scielo.br This points to neuroprotective mechanisms, potentially by preventing calcium overload in neurons and reducing leukocyte infiltration. scielo.br
Enzymatic Biotransformation and Metabolite Identification of Diltiazem 1+
Characterization of Cytochrome P450 Isoenzymes Involved in Diltiazem(1+) Metabolism
The metabolism of diltiazem (B1670644) is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.net Several isoenzymes have been identified as key players in its biotransformation, with CYP3A4 being the most significant. researchgate.netresearchgate.net
CYP3A4: This isoenzyme is the principal enzyme responsible for the N-demethylation of diltiazem, a major metabolic pathway. researchgate.netdrugbank.comnih.gov Studies have shown a strong correlation between CYP3A4 activity and the rate of diltiazem N-demethylation in human liver microsomes. nih.gov Diltiazem and its N-desmethyl metabolite are also known to be inhibitors of CYP3A4. nih.govmedsafe.govt.nz
CYP2D6: CYP2D6 is primarily involved in the O-demethylation of diltiazem. researchgate.netdrugbank.comdrugbank.com While this is considered a minor pathway compared to N-demethylation, the activity of the polymorphic CYP2D6 enzyme can lead to interindividual variability in diltiazem metabolism. researchgate.netdrugbank.comnih.gov
Table 1: Key Cytochrome P450 Isoenzymes in Diltiazem(1+) Metabolism
| Isoenzyme | Primary Metabolic Reaction | Significance |
| CYP3A4 | N-demethylation | Major pathway, significant contribution to first-pass metabolism. researchgate.netdrugbank.comnih.gov |
| CYP2D6 | O-demethylation | Minor pathway, subject to genetic polymorphism. researchgate.netdrugbank.comdrugbank.com |
| CYP2C8 | Contributes to overall metabolism | Lesser role compared to CYP3A4 and CYP2D6. researchgate.netnih.gov |
| CYP2C9 | Contributes to overall metabolism | Lesser role compared to CYP3A4 and CYP2D6. researchgate.netnih.gov |
Identification and Structural Elucidation of Diltiazem(1+) Metabolites (Phase I and Phase II)
Diltiazem undergoes extensive Phase I and Phase II metabolism, resulting in a variety of metabolites. biomolther.orgpfizer.com
Phase I Metabolism: The primary Phase I reactions are deacetylation, N-demethylation, and O-demethylation. researchgate.netbiomolther.orgpfizer.com
Deacetylation: This reaction is mediated by esterases and produces desacetyldiltiazem (M1), a pharmacologically active metabolite. researchgate.netdrugbank.com
N-demethylation: Catalyzed mainly by CYP3A4, this pathway leads to the formation of N-monodesmethyldiltiazem (MA), another major and active metabolite. researchgate.netdrugbank.comtandfonline.com Further demethylation can occur to form N,N-didesmethyldiltiazem. tga.gov.au
O-demethylation: CYP2D6 mediates this reaction, forming O-desmethyldiltiazem. researchgate.netdrugbank.com
Other identified Phase I metabolites include desacetyl-N-monodesmethyldiltiazem (M2), desacetyl-O-desmethyldiltiazem, and desacetyl-N,O-didesmethyldiltiazem. drugbank.compfizer.comtandfonline.com Hydroxylation has also been observed as a metabolic pathway. researchgate.netkarger.com
Phase II Metabolism: The metabolites of diltiazem can undergo further conjugation reactions (Phase II), such as glucuronidation and sulfation, to facilitate their excretion. drugbank.com For instance, deacetyl N,O-didesmethyl diltiazem can be glucuronidated or sulfated. drugbank.com
Table 2: Major Metabolites of Diltiazem(1+)
| Metabolite | Metabolic Pathway | Enzyme(s) Involved | Pharmacological Activity |
| Desacetyldiltiazem (M1) | Deacetylation | Esterases | Active. researchgate.netdrugbank.com |
| N-monodesmethyldiltiazem (MA) | N-demethylation | CYP3A4. researchgate.netdrugbank.com | Active. drugbank.comtandfonline.com |
| N-demethyldesacetyldiltiazem (M2) | N-demethylation of M1 or Deacetylation of MA | CYP3A4, Esterases | Active. ingentaconnect.com |
| O-desmethyldiltiazem | O-demethylation | CYP2D6 | Low activity. researchgate.net |
| Desacetyl-N-monodesmethyldiltiazem | Deacetylation and N-demethylation | Esterases, CYP3A4 | Identified in plasma. tandfonline.comnih.gov |
| Desacetyl-O-desmethyldiltiazem | Deacetylation and O-demethylation | Esterases, CYP2D6 | Identified in urine. pfizer.com |
| Desacetyl-N,O-didesmethyldiltiazem | Deacetylation, N-demethylation, and O-demethylation | Esterases, CYP3A4, CYP2D6 | Identified in urine. pfizer.com |
Metabolic Pathways of Diltiazem(1+) in Different Biological Systems
The metabolism of diltiazem has been studied in various biological systems, primarily in liver microsomes and, to a lesser extent, in cell lines.
Liver Microsomes: Human liver microsomes have been instrumental in elucidating the roles of CYP3A4 and other CYP isoenzymes in diltiazem metabolism. nih.govnih.gov Studies using liver microsomes have confirmed that N-demethylation is a major pathway and have allowed for the investigation of enzyme kinetics and inhibition. nih.govnih.govtandfonline.com For example, in rat liver microsomes, diltiazem was shown to form a metabolite intermediate complex with CYP3A. tandfonline.com
Cell Lines: Transfected human liver epithelial (THLE) cells expressing specific CYP isoenzymes have been used to isolate the metabolic activity of individual enzymes. drugbank.com For instance, THLE cells expressing CYP2D6 were shown to produce desacetyl-O-demethyl-diltiazem (M4), confirming the role of this enzyme in O-demethylation. drugbank.com Studies in Caco-2 cells, a human colon adenocarcinoma cell line, have been used to investigate the interplay between metabolism and transport. biomolther.org
The extensive first-pass metabolism in the liver and intestine contributes to the low oral bioavailability of diltiazem. drugbank.comnih.gov Extrahepatic metabolism also occurs, with diltiazem deacetylase activity found in tissues such as the lung, small intestine, and brain in rabbits. karger.com
Impact of Genetic Polymorphisms of Metabolic Enzymes on Diltiazem(1+) Biotransformation
Genetic polymorphisms in the genes encoding for metabolic enzymes can significantly impact the biotransformation and clinical effects of diltiazem.
CYP2D6 Polymorphisms: CYP2D6 is a highly polymorphic enzyme, and variations in its gene can lead to different metabolic phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers. nih.govaafp.orgsrce.hr Studies have shown that individuals who are poor metabolizers of CYP2D6 have a markedly higher systemic exposure to the pharmacologically active metabolites desacetyldiltiazem and N-demethyldesacetyldiltiazem. researchgate.net This accumulation could have clinical implications. researchgate.net One study found that the presence of certain CYP2D6 alleles (*2, *4, and *10) significantly compromised the efficacy of diltiazem in achieving rate control in patients with atrial fibrillation. nih.govresearchgate.net
CYP3A5 Polymorphisms: The CYP3A5 enzyme also exhibits genetic polymorphism. The CYP3A53 allele is associated with a lack of functional CYP3A5 protein. nih.gov However, studies on the effect of CYP3A5 polymorphisms on diltiazem pharmacokinetics have yielded mixed results. One study suggested that CYP3A53 has only a minor effect on diltiazem metabolism. nih.gov In contrast, another study in Chinese renal transplant patients found that CYP3A41G and CYP3A53 genetic polymorphisms were closely related to the pharmacokinetics of diltiazem and its main metabolites. researchgate.net
Role of Transporters in Diltiazem(1+) Cellular Uptake and Efflux (Mechanistic)
Membrane transporters play a crucial role in the cellular uptake and efflux of drugs and their metabolites, influencing their absorption, distribution, and elimination. chemisgroup.usresearchgate.netresearchgate.net
P-glycoprotein (P-gp): Diltiazem is a substrate and a moderate inhibitor of the efflux transporter P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. biointerfaceresearch.com P-gp is expressed in various tissues, including the intestine, liver, and brain, and it actively pumps substrates out of cells. researchgate.netresearchgate.net By inhibiting P-gp, diltiazem can increase the intracellular concentration of co-administered drugs that are also P-gp substrates. tandfonline.com For example, diltiazem has been shown to enhance the cytotoxicity of doxorubicin (B1662922) in breast cancer cells by inhibiting P-gp-mediated efflux, leading to increased intracellular accumulation of doxorubicin. tandfonline.com
Uptake Transporters: While the role of efflux transporters like P-gp is more established for diltiazem, uptake transporters are essential for the movement of drugs and their metabolites into cells, particularly in the liver and kidney. chemisgroup.usfrontiersin.org The interplay between uptake transporters on the basolateral membrane and efflux transporters on the apical membrane of epithelial cells is critical for drug disposition. chemisgroup.us For conjugated metabolites of diltiazem, which are generally more water-soluble, transporters such as organic anion transporters (OATs) and organic anion transporting polypeptides (OATPs) are likely involved in their uptake into hepatocytes and renal tubular cells for subsequent elimination. frontiersin.org
Advanced Analytical and Biophysical Characterization Techniques for Diltiazem 1+ Research
High-Resolution Mass Spectrometry for Diltiazem(1+) and Metabolite Identification in Biological Matrices
High-resolution mass spectrometry (HRMS) is a powerful tool for the identification and structural elucidation of Diltiazem(1+) and its metabolites in complex biological samples. orientjchem.orgunito.it This technique's high mass accuracy and resolution enable the determination of elemental compositions, which is crucial for identifying unknown metabolites. orientjchem.org
In research settings, liquid chromatography coupled with mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS) or HRMS detectors like quadrupole-orbital traps, is frequently employed. ajptr.comijpsr.comresearchgate.net These methods offer high sensitivity and selectivity for detecting and quantifying Diltiazem(1+) and its biotransformation products in matrices such as plasma, muscle, liver, and kidney tissues. ajptr.comijpsr.comresearchgate.net
Studies have successfully utilized HRMS to characterize various metabolites of Diltiazem(1+). For instance, in a study on rainbow trout, 17 phase I metabolites were tentatively identified, revealing metabolic pathways that include desmethylation, desacetylation, and hydroxylation, as well as combinations of these reactions. researchgate.net The positive HR-MS spectrum of one impurity, for example, showed a protonated molecular ion at m/z 358.1102, corresponding to the molecular formula C₁₉H₂₀NO₄S. orientjchem.org Another impurity showed a protonated molecular ion at m/z 370.1131, corresponding to the molecular formula C₂₀H₂₀NO₄S. orientjchem.org The use of deuterated internal standards, such as Diltiazem-d5 HCl, further enhances the precision of quantification in mass spectrometric analyses. vulcanchem.com
Table 1: Selected Diltiazem(1+) Metabolites and Impurities Identified by HRMS
| Compound | Molecular Formula | m/z [M+H]⁺ | Note | Reference |
| DTZ-I (Impurity) | C₁₉H₂₀NO₄S | 358.1102 | Loss of N,N-dimethylethanamine moiety from Diltiazem (B1670644). | orientjchem.org |
| DTZ-II (Impurity) | C₂₀H₂₀NO₄S | 370.1131 | Mass difference of 45 amu less than Diltiazem. | orientjchem.org |
| N-Desmethyl Diltiazem | C₂₁H₂₄N₂O₄S | 401.00 | Major metabolite. | ajptr.com |
| Desacetyl Diltiazem | C₂₀H₂₄N₂O₃S | 373.00 | Major metabolite. | ajptr.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diltiazem(1+) Structure and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of Diltiazem(1+) and for studying its interactions with biological macromolecules. orientjchem.orgresearchgate.netrsc.orgrsc.orgrsc.orgnih.govwdh.ac.idchemicalbook.com Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques (like COSY, HSQC, and HMBC) are used to elucidate the complete chemical structure and conformation of Diltiazem(1+) and its derivatives in solution. orientjchem.orgnih.gov
NMR studies have been instrumental in confirming the structure of Diltiazem(1+) and its impurities. orientjchem.org For example, the presence of an additional methyl signal in the ¹H NMR spectrum and a corresponding carbon signal in the ¹³C NMR spectrum helped identify the structure of an impurity. orientjchem.org Furthermore, NMR has been used to study the stereochemistry and conformational dynamics of Diltiazem(1+) in different solvents, revealing the presence of major and minor species in solution. rsc.org
In the context of drug-target interactions, NMR provides valuable insights into the binding mode of Diltiazem(1+). Studies have used NMR to investigate the interaction of Diltiazem(1+) with proteins like Cytochrome P450 3A4 (CYP3A4). researchgate.net By generating distance restraints from longitudinal T1 NMR relaxation experiments, a model of Diltiazem(1+) in the CYP3A4 active site was created. researchgate.net This model revealed the orientation of the dimethylamino group towards the heme iron and the proximity of other parts of the molecule to specific amino acid residues in the active site. researchgate.net NMR has also been employed to demonstrate the anti-ionophoretic effect of Diltiazem(1+). nih.gov
Table 2: Key NMR Techniques and Their Applications in Diltiazem(1+) Research
| NMR Technique | Application | Findings | Reference |
| ¹H NMR | Structural elucidation, impurity identification | Confirmed the presence of specific functional groups in impurities. | orientjchem.org |
| ¹³C NMR | Structural elucidation | Provided carbon skeleton information for structural confirmation. | orientjchem.org |
| 2D NMR (COSY, HSQC, HMBC) | Detailed structural analysis, assignment of proton and carbon signals | Elucidated the connectivity of atoms within the Diltiazem(1+) molecule and its derivatives. | orientjchem.orgnih.gov |
| NOESY | Conformation and interaction studies | Identified interproton connectivities to model the 3D structure and its complex with Ca²⁺. | nih.gov |
| Longitudinal T1 Relaxation | Drug-protein interaction studies | Generated distance restraints to model the binding of Diltiazem(1+) to the CYP3A4 active site. | researchgate.net |
Chromatographic Techniques (e.g., HPLC, UPLC) for Diltiazem(1+) Quantification in Research Samples
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the most widely used methods for the quantification of Diltiazem(1+) and its metabolites in various research samples, including bulk drugs, pharmaceutical formulations, and biological fluids. researchgate.netderpharmachemica.comresearchgate.netresearchgate.netresearchgate.netijdra.comtandfonline.comnih.govscielo.br These methods are valued for their precision, accuracy, and robustness. derpharmachemica.comresearchgate.net
Reversed-phase HPLC (RP-HPLC) is the most common mode of separation, typically utilizing C8 or C18 columns. derpharmachemica.comresearchgate.netijdra.comnih.gov The mobile phase often consists of a buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. derpharmachemica.comresearchgate.netijdra.com Detection is usually performed using a UV detector at wavelengths around 237-240 nm. vulcanchem.comresearchgate.netijdra.comnih.gov
Numerous validated HPLC and UPLC methods have been developed for the simultaneous determination of Diltiazem(1+) and its major metabolites, such as Desacetyl Diltiazem and N-Desmethyl Diltiazem. ajptr.comderpharmachemica.com These methods are essential for pharmacokinetic studies and for monitoring the stability of Diltiazem(1+) under various stress conditions. derpharmachemica.comresearchgate.net For instance, a stability-indicating HPLC method was developed to separate Diltiazem(1+) from its six related substances and degradation products. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) for Diltiazem(1+) in these methods can be as low as 0.0408 µg/mL and 0.2668 µg/mL, respectively. derpharmachemica.com
Table 3: Representative HPLC/UPLC Methods for Diltiazem(1+) Quantification
| Technique | Stationary Phase | Mobile Phase | Detection | Application | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| RP-HPLC | C18 | Acetate buffer:Acetonitrile (650:350 v/v) | UV | Simultaneous determination of Diltiazem and Desacetyl Diltiazem | 0.0408 | 0.2668 | derpharmachemica.com |
| RP-HPLC | C18 | Ammonium acetate, Methanol, Acetonitrile (700:240:60) | PDA (295 nm) | Quantification in bulk and dosage form | 0.5 | 0.15 | researchgate.net |
| RP-HPLC | C8 | Buffer:Acetonitrile (60:40) | UV (240 nm) | Estimation in bulk and dosage form | - | - | ijdra.com |
| RP-HPLC | C8 | Potassium phosphate buffer:Acetonitrile (63:37 v/v) | UV (220 nm) | Simultaneous estimation with Lidocaine | 1.01 | 3.06 | tandfonline.com |
| UPLC-MS/MS | - | Ammonium formate:Methanol (10:90, v/v) | MS/MS | Determination in human plasma | 0.00093 | - | ijpsr.com |
Fluorescence Spectroscopy and Biosensor-Based Approaches for Diltiazem(1+) Binding Assays
Fluorescence spectroscopy is a sensitive technique used to investigate the binding of Diltiazem(1+) to proteins, such as serum albumins. researchgate.netjournaljalsi.comscispace.com This method relies on the intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, which can be quenched or enhanced upon ligand binding. journaljalsi.comscispace.com
Studies have shown that Diltiazem(1+) can quench the intrinsic fluorescence of bovine serum albumin (BSA) and human serum albumin (HSA). researchgate.netjournaljalsi.com This quenching can be analyzed using the Stern-Volmer equation to determine quenching constants and the mode of quenching (static or dynamic). journaljalsi.com The binding constant (Ka) and the number of binding sites (n) can also be calculated, providing quantitative information about the interaction. For the Diltiazem-HSA interaction, the apparent binding constant was found to be 2.09 × 10⁶ M⁻¹, indicating a strong binding. researchgate.net
Furthermore, fluorescence resonance energy transfer (FRET) can be used to estimate the distance between the drug molecule (acceptor) and the protein's fluorescent residues (donor). journaljalsi.com For the Diltiazem-BSA complex, the distance was calculated to be less than 7 nm, suggesting a high probability of energy transfer. journaljalsi.com
Felodipine (B1672334), a fluorescent 1,4-dihydropyridine (B1200194) derivative, has been used as a fluorescent probe to study the dihydropyridine (B1217469) receptor. nih.gov The fluorescence of felodipine was found to be sensitive to conformational changes induced by Diltiazem(1+), which binds to a separate site on the receptor. nih.gov This demonstrates the utility of fluorescent probes in allosteric binding studies.
Surface Plasmon Resonance (SPR) for Diltiazem(1+) Ligand-Target Interaction Kinetics
Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique for studying the kinetics of biomolecular interactions. While specific, detailed SPR studies focusing solely on Diltiazem(1+) were not prominently found in the provided search results, the principles of SPR are highly applicable to Diltiazem(1+) research.
In a typical SPR experiment, a target molecule (e.g., a receptor protein) is immobilized on a sensor chip. A solution containing the ligand (Diltiazem(1+)) is then flowed over the surface. The binding of Diltiazem(1+) to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
This technique allows for the determination of key kinetic parameters:
Association rate constant (kₐ): The rate at which Diltiazem(1+) binds to its target.
Dissociation rate constant (kₑ): The rate at which the Diltiazem(1+)-target complex dissociates.
Equilibrium dissociation constant (Kₑ): A measure of the binding affinity, calculated as the ratio of kₑ to kₐ.
SPR can provide valuable information on the specificity and kinetics of Diltiazem(1+) binding to its pharmacological targets, such as L-type calcium channels or other interacting proteins. This data is crucial for understanding the drug's mechanism of action and for the development of new drug candidates with improved binding properties.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Diltiazem(1+) Binding
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with molecular interactions. researchgate.netmdpi.comnih.govxjtu.edu.cnacs.org It is considered a gold standard for characterizing the thermodynamics of binding events, as it provides a complete thermodynamic profile of the interaction in a single experiment. researchgate.netiastate.edu
In an ITC experiment, a solution of Diltiazem(1+) is titrated into a sample cell containing the target molecule (e.g., a protein or a clay system). The heat released (exothermic) or absorbed (endothermic) upon binding is measured. The resulting data is used to determine:
Binding constant (Kₐ) or dissociation constant (Kₑ): Measures the affinity of the interaction.
Enthalpy change (ΔH): The heat change upon binding, providing insight into the types of bonds being formed and broken.
Stoichiometry (n): The molar ratio of the interacting molecules in the complex.
Entropy change (ΔS): Calculated from the Gibbs free energy (ΔG) and ΔH, reflecting the change in disorder of the system upon binding.
ITC studies have been used to investigate the binding of Diltiazem(1+) to various molecules. For example, the interaction of Diltiazem(1+) with alpha-1 acid glycoprotein (B1211001) (AAG) was found to be an enthalpy-driven exothermic process. mdpi.com Similarly, the binding of Diltiazem(1+) to a pharmaceutical clay system (magnesium aluminium silicate) was also shown to be enthalpy-driven but entropically unfavorable. nih.govxjtu.edu.cn These thermodynamic signatures provide crucial information about the non-covalent forces (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions) that drive the binding process. researchgate.net
Table 4: Thermodynamic Parameters of Diltiazem(1+) Binding Determined by ITC
| Interacting Molecule | Binding Affinity (Kₐ or Kₑ) | Enthalpy Change (ΔH) | Entropy Change (ΔS) | Driving Force | Reference |
| Alpha-1 Acid Glycoprotein (native) | - | Exothermic | - | Enthalpy-driven | mdpi.com |
| Alpha-1 Acid Glycoprotein (desialylated) | - | Exothermic | - | Enthalpy-driven | mdpi.com |
| Magnesium Aluminium Silicate (MAS) | - | Enthalpy-driven | Unfavorable | Enthalpy | nih.govxjtu.edu.cn |
| Polyethylene oxide (PEO) | - | Enthalpy-driven | Favorable | Enthalpy and Entropy | researchgate.net |
Emerging Research Avenues and Future Perspectives for Diltiazem 1+ Research
Exploration of Diltiazem(1+) as a Tool for Fundamental Biological Research
Diltiazem(1+)'s well-characterized mechanism as a non-dihydropyridine calcium channel blocker makes it an invaluable tool for dissecting fundamental biological processes involving ion transport and cellular signaling. nih.gov Its primary action involves inhibiting the influx of calcium ions through L-type calcium channels, specifically the Cav1.2 α1c subunit, by binding to the channel pore. nih.govplos.org This interaction is not merely a simple block; research indicates that Diltiazem(1+) binding can allosterically modulate calcium ion binding within the channel's selectivity filter, suggesting a complex mechanism for reducing current. researchgate.net
Beyond its primary target, studies have utilized Diltiazem(1+) to investigate the broader landscape of cation transport. Research on erythrocyte membranes has shown that Diltiazem(1+) can reduce intracellular sodium and calcium concentrations while stimulating the activity of Na+,K+-ATPase. ahajournals.orgahajournals.org This suggests a dual mechanism of action and provides a model for studying the intricate interplay between different ion transport systems in cellular homeostasis. ahajournals.orgnih.gov
Furthermore, the utility of Diltiazem(1+) is expanding into new areas of biological inquiry. Its interaction with the Organic Cation Transporter 1 (OCT1), a key transporter in hepatic metabolism, highlights its potential as a tool to study drug disposition and pharmacokinetics. researchgate.net In the realm of infectious disease, recent findings suggest Diltiazem(1+) can inhibit the binding and internalization of viruses like SARS-CoV-2 by interacting with the Cav1.2 channel, which in turn associates with the ACE2 receptor. plos.org It has also been shown to possess antimicrobial properties, effectively reducing biofilm formation in certain Gram-positive bacteria, opening avenues to study bacterial pathogenesis and drug resistance. researchgate.net
Table 1: Diltiazem(1+) in Fundamental Biological Research
| Biological Process/Target | Observed Effect of Diltiazem(1+) | Research Application | Reference(s) |
|---|---|---|---|
| L-type Calcium Channels (Cav1.2) | Inhibits Ca2+ influx; allosterically modifies the selectivity filter. | Studying excitation-contraction coupling, cardiac electrophysiology, and smooth muscle relaxation. | nih.govplos.orgresearchgate.net |
| Erythrocyte Cation Transport | Reduces intracellular Na+ and Ca2+; stimulates Na+,K+-ATPase activity. | Investigating ion transport regulation and its role in conditions like hypertension. | ahajournals.orgahajournals.org |
| Organic Cation Transporter 1 (OCT1) | Acts as a substrate, interacting with key residues in the binding pocket. | Elucidating the molecular basis of drug transport and hepatic metabolism. | researchgate.net |
| Viral Entry (SARS-CoV-2) | Inhibits viral binding and internalization via its effect on Cav1.2/ACE2 interaction. | Exploring host-pathogen interactions and identifying novel antiviral targets. | plos.org |
| Bacterial Biofilm Formation | Reduces biofilm formation in S. epidermidis and S. aureus. | Investigating mechanisms of microbial resistance and developing anti-biofilm strategies. | researchgate.net |
Design of Diltiazem(1+)-Based Chemical Probes for Target Validation
Target validation is a critical step in drug discovery, confirming that modulating a specific biological target has the desired therapeutic effect. Chemical probes—small, selective molecules that modulate a protein's function—are essential tools in this process. thermofisher.comopentargets.org The Diltiazem(1+) chemical scaffold represents a promising starting point for designing such probes. A well-designed probe can be used to interrogate the function of a specific target in cellular or even whole-organism models, helping to clarify its role in a disease pathway before significant resources are invested in drug development. thermofisher.com
The development of a Diltiazem(1+)-based probe would aim to enhance its selectivity for a particular target. For instance, while diltiazem (B1670644) is known to block Cav1.2 channels, these channels have different splice variants that are predominantly expressed in different tissues, such as the heart versus vascular smooth muscle. nih.gov A chemical probe with high selectivity for the cardiac splice variant (Cav1.2CM) over the smooth muscle variants (Cav1.2SM, Cav1.2b) would be invaluable for validating the specific role of the cardiac isoform in arrhythmias without the confounding effects of vasodilation. nih.gov
Key criteria for a high-quality chemical probe include high potency (typically with an in vitro IC50 <100 nM) and significant selectivity (>30-fold) against other related proteins. opentargets.org Starting with the Diltiazem(1+) structure, medicinal chemists can systematically modify its functional groups to improve these parameters and create highly targeted research tools for validating targets like specific ion channel subtypes or transporters. chemicalprobes.org
Development of Novel Diltiazem(1+) Analogues with Enhanced Selectivity or Modulated Activity
Building on its known bioactivity, researchers are actively developing novel analogues of Diltiazem(1+) to achieve enhanced therapeutic profiles. The primary goals of these efforts are to improve selectivity for specific tissues or channel subtypes and to modulate activity in new ways. researchgate.net Enhanced selectivity could lead to therapies with fewer side effects. For example, the sensitivity of Cav1.2 channels to diltiazem is influenced by alternative splicing at multiple sites, which accounts for its differential effects on cardiac and vascular smooth muscle tissues. nih.gov By targeting specific splice variants, novel analogues could be designed to be more cardio-selective or vaso-selective.
Research has also explored analogues that differentiate between L-type and T-type calcium channels. While diltiazem primarily targets L-type channels, it is known to block T-type channels as well, and creating analogues with greater selectivity for one over the other could have applications in treating a range of neurological and cardiovascular conditions. nih.govnih.gov
Recent efforts have identified entirely new scaffolds based on diltiazem's structure, such as a series of thiazino-oxadiazolone derivatives, which have shown potent and selective antagonism of calcium influx in cardiac cells. researchgate.net These new chemotypes could open interesting perspectives for developing drugs with fine-tuned activity. researchgate.net
Table 2: Examples of Diltiazem Analogue Development Strategies
| Analogue Class/Strategy | Goal | Key Findings/Potential | Reference(s) |
|---|---|---|---|
| Targeting Cav1.2 Splice Variants | Enhance tissue selectivity (cardiac vs. vascular). | Alternative splicing at exons 1/1a, 8/8a, and 9* all contribute to diltiazem sensitivity, providing multiple points for targeted modification. | nih.gov |
| Modulating T-type vs. L-type Channel Activity | Achieve greater selectivity for specific calcium channel families. | Many existing calcium channel blockers have mixed activity; creating selective blockers could offer more precise treatments for epilepsy or hypertension. | nih.gov |
| Thiazino-oxadiazolone Derivatives | Discover novel chemotypes with improved properties. | Identified as potent and selective antagonists for calcium influx into cardiac cells, serving as a new scaffold for drug development. | researchgate.net |
| Benzodiazepinone Derivatives | Modulate other ion transporters (e.g., Na+/Ca2+ exchanger). | Identified novel modulators of NCX isoforms, providing a model for designing isoform-selective activators or inhibitors. | acs.org |
Integration of Omics Technologies to Elucidate Diltiazem(1+) System-Level Effects
The future of Diltiazem(1+) research lies in moving beyond a single-target perspective to a systems-level understanding of its effects, a goal made possible by the integration of "omics" technologies. These approaches, including genomics, proteomics, and metabolomics, can provide a holistic view of how Diltiazem(1+) impacts cellular and organismal networks.
Pharmacogenomics can help explain variability in patient response. For example, genetic variations in the Organic Cation Transporter 1 (OCT1) can alter the uptake and efficacy of compounds transported by it, including potentially Diltiazem(1+). researchgate.net Similarly, genomic studies could identify polymorphisms in the Cav1.2 channel gene that influence Diltiazem(1+) sensitivity.
Proteomics and Metabolomics can be used to map the broader downstream consequences of Diltiazem(1+) activity. By quantifying changes in protein expression or metabolite levels following treatment, researchers can uncover novel pathways and off-target effects, leading to a more comprehensive understanding of its mechanism of action and potential for repurposing.
Challenges and Opportunities in Diltiazem(1+) Research
Despite its long history, research into Diltiazem(1+) and its analogues is not without challenges. A primary hurdle remains the development of compounds with higher selectivity for specific ion channel subtypes and splice variants to minimize off-target effects and improve therapeutic indices. nih.gov The potential for drug-drug interactions, often mediated through cytochrome P450 enzymes or transporters that Diltiazem(1+) inhibits, also presents a significant challenge that requires careful consideration in the development of new analogues. nih.govhres.ca
However, the opportunities are vast. The established safety profile of diltiazem makes it an excellent candidate for drug repurposing. Its newly discovered antiviral and antimicrobial properties could lead to novel treatments for infectious diseases. plos.orgresearchgate.net The Diltiazem(1+) scaffold is a proven foundation for designing highly selective chemical probes that can accelerate the validation of new drug targets. thermofisher.comchemicalprobes.org Ultimately, by integrating modern omics technologies with classical pharmacology and medicinal chemistry, the research community has the opportunity to unlock the full potential of this versatile chemical entity, paving the way for more effective and personalized therapies in the future.
Q & A
Q. What standardized dissolution testing protocols are recommended for evaluating diltiazem hydrochloride immediate-release formulations?
Methodological Answer:
- Use a USP Apparatus 1 (basket) at 100 rpm and 37°C in 500 mL of dissolution medium (e.g., pH-adjusted buffers). UV detection at 238 nm is optimal for quantifying diltiazem release kinetics .
- Validate the method per ICH guidelines, including linearity (e.g., 5–50 µg/mL), precision (RSD <2%), and recovery (98–102%). Cross-reference HPLC methods (e.g., Quaglia et al., 2005) for comparative accuracy .
Q. How do formulation variables (e.g., polymer coating percentage) influence diltiazem release kinetics in timed-release pellets?
Methodological Answer:
- Apply a factorial design (e.g., 3-factor, 2-level) to test variables like hydroxypropyl methylcellulose (HPMC) coating (10–30%) and pilot mixing ratios (16.66–33.33%). Analyze release profiles using the Korsmeyer-Peppas model () to determine diffusion mechanisms .
- Optimize using Pareto charts and ANOVA to eliminate non-significant terms, ensuring a half-life of ~2.36 hours and shelf-life >6.8 hours .
Q. What in vitro models are suitable for assessing diltiazem’s calcium channel-blocking efficacy?
Methodological Answer:
- Use smooth muscle plasma membrane binding assays with radiolabeled ligands (e.g., H-nitrendipine). Scatchard analysis in the presence of diltiazem (1–10 µM) reveals competitive binding kinetics and affinity shifts .
- Validate with electrophysiological measurements (e.g., patch-clamp) on L-type calcium channels in cardiac myocytes .
Advanced Research Questions
Q. How can factorial design resolve contradictions in diltiazem’s drug-release data across conflicting studies?
Methodological Answer:
- Implement a Box-Behnken design to test interactions between dissolution medium pH, ionic strength, and agitation rate. For example, carrageenan-based formulations show pH-dependent release ( in power-law models) .
- Use response surface methodology (RSM) in Design-Expert 8.0 to identify critical factors (e.g., hydroxylamine concentration, perchloric acid volume) and optimize spectrophotometric quantification .
Q. What mechanistic contradictions arise when studying diltiazem’s neuroprotective effects in dementia models?
Methodological Answer:
- In ICV-STZ-induced cognitive impairment models, diltiazem reduces oxidative stress (e.g., MDA, GSH levels) but lacks memory restoration in Morris water maze tests. Contrast this with its established cardiovascular efficacy using transcriptomic analysis (e.g., CYP3A4 inhibition) .
- Resolve contradictions by co-administering CYP inhibitors (e.g., ketoconazole) to isolate pharmacokinetic vs. pharmacodynamic effects .
Q. How does diltiazem modulate heterotetrameric cyclic nucleotide-gated channels (CNGCs) in photoreceptor degeneration?
Methodological Answer:
- Combine Ca-imaging (Fluo-4 AM) and TUNEL assays on retinal explants. Diltiazem (10 µM) reduces apoptosis by 40% but shows variable CNGC gating kinetics (e.g., τ = 12–28 ms) .
- Validate via colocalization microscopy (e.g., CNGA3/CNGB1 subunits) and electrophysiology to differentiate direct vs. indirect channel modulation .
Q. What experimental strategies mitigate time-dependent CYP3A4 inhibition by diltiazem in drug interaction studies?
Methodological Answer:
- Conduct time-dependent inactivation assays: Pre-incubate human liver microsomes with diltiazem (0.1–100 µM) and measure residual CYP3A4 activity using midazolam hydroxylation. Calculate (0.08 min) and (15 µM) via nonlinear regression .
- Use physiologically based pharmacokinetic (PBPK) modeling to predict clinical DDIs, adjusting for hepatic extraction ratio (e.g., 0.7) and protein binding (80%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
